molecular formula C18H17NO3 B11025496 (2E)-3-(1,3-benzodioxol-5-yl)-N-(3,5-dimethylphenyl)prop-2-enamide

(2E)-3-(1,3-benzodioxol-5-yl)-N-(3,5-dimethylphenyl)prop-2-enamide

Cat. No.: B11025496
M. Wt: 295.3 g/mol
InChI Key: BRUGSKZHGSOVQQ-GQCTYLIASA-N
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Description

(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(3,5-DIMETHYLPHENYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides This compound features a benzodioxole ring and a dimethylphenyl group, connected by a propenamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(3,5-DIMETHYLPHENYL)-2-PROPENAMIDE typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Propenamide Linkage: The propenamide linkage can be formed via a condensation reaction between an appropriate aldehyde and an amine.

    Coupling of the Benzodioxole and Propenamide: The final step involves coupling the benzodioxole ring with the propenamide linkage under suitable conditions, such as the presence of a base and a solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(3,5-DIMETHYLPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(3,5-DIMETHYLPHENYL)-2-PROPENAMIDE would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(3,5-DIMETHYLPHENYL)-2-PROPENAMIDE: can be compared to other amides with similar structures, such as:

Uniqueness

The uniqueness of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(3,5-DIMETHYLPHENYL)-2-PROPENAMIDE lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(3,5-dimethylphenyl)prop-2-enamide

InChI

InChI=1S/C18H17NO3/c1-12-7-13(2)9-15(8-12)19-18(20)6-4-14-3-5-16-17(10-14)22-11-21-16/h3-10H,11H2,1-2H3,(H,19,20)/b6-4+

InChI Key

BRUGSKZHGSOVQQ-GQCTYLIASA-N

Isomeric SMILES

CC1=CC(=CC(=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3)C

Origin of Product

United States

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